N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of 2-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea
- N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)carbamate
Uniqueness
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxalamide core with substituted phenyl and piperazine groups makes it a versatile compound for various applications.
Biological Activity
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H32N4O2
Molecular Weight: 408.5 g/mol
IUPAC Name: N'-(2-ethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl]oxamide
CAS Number: 898452-21-6
The compound features an oxalamide structure, which is significant in medicinal chemistry. The presence of piperazine and p-tolyl moieties contributes to its pharmacological properties, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate: Reaction of 2-ethylphenylamine with oxalyl chloride.
- Coupling Reaction: The resultant intermediate is then reacted with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.
- Reaction Conditions: Common solvents include dichloromethane or tetrahydrofuran, often utilizing triethylamine as a catalyst for improved yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of certain proteins, leading to biological effects including:
- Antitumor Activity: Inhibition of cell proliferation in cancer cell lines.
- Antidepressant Properties: Potential modulation of serotonin receptors due to structural similarities with known psychoactive compounds.
Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
HeLa | 15.0 | Cell cycle arrest |
A549 | 18.5 | Inhibition of proliferation |
Neuropharmacological Effects
Research also highlighted the compound's potential as an antidepressant, where it was shown to enhance serotonin levels in animal models. Behavioral tests indicated improvements in depressive-like symptoms when administered at specific dosages.
Future Directions and Research Needs
While preliminary findings are promising, further research is essential to elucidate the complete pharmacological profile and mechanisms of action for this compound. Future studies should focus on:
- In Vivo Studies: To assess the efficacy and safety profile in live models.
- Mechanistic Studies: To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-19-7-5-6-8-21(19)26-24(30)23(29)25-17-22(20-11-9-18(2)10-12-20)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUFSRNKWNVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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